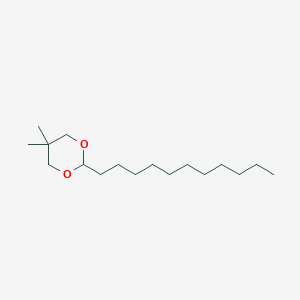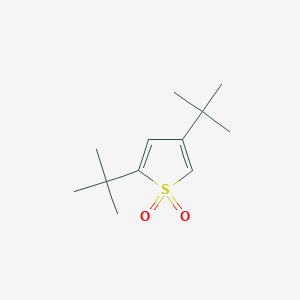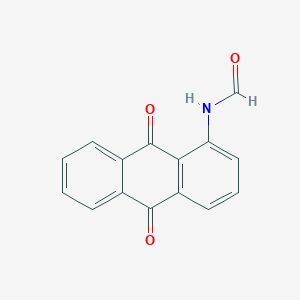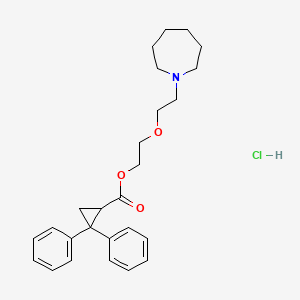
5,5-Dimethyl-2-undecyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5-Dimethyl-2-undecyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds containing a six-membered ring with two oxygen atoms. This particular compound is characterized by its unique structure, which includes two methyl groups and an undecyl chain attached to the dioxane ring. It is used in various chemical and industrial applications due to its stability and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-undecyl-1,3-dioxane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the acid-catalyzed cyclization of 2,2-dimethyl-1,3-propanediol with undecanal. The reaction is carried out in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of high-purity starting materials and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
5,5-Dimethyl-2-undecyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring to more saturated forms.
Substitution: The hydrogen atoms on the dioxane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce more saturated dioxane derivatives.
Applications De Recherche Scientifique
5,5-Dimethyl-2-undecyl-1,3-dioxane has several applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5,5-Dimethyl-2-undecyl-1,3-dioxane involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or activation, depending on the specific application.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5-Dimethyl-1,3-dioxane: A similar compound with a shorter alkyl chain.
1,3-Dioxane: The parent compound without the methyl and undecyl substitutions.
5,5-Dimethyl-1,3-dithiane: A sulfur-containing analog.
Uniqueness
5,5-Dimethyl-2-undecyl-1,3-dioxane is unique due to its specific structural features, such as the undecyl chain and the two methyl groups. These modifications confer distinct physical and chemical properties, making it suitable for specialized applications in various fields.
Propriétés
Numéro CAS |
38216-79-4 |
|---|---|
Formule moléculaire |
C17H34O2 |
Poids moléculaire |
270.5 g/mol |
Nom IUPAC |
5,5-dimethyl-2-undecyl-1,3-dioxane |
InChI |
InChI=1S/C17H34O2/c1-4-5-6-7-8-9-10-11-12-13-16-18-14-17(2,3)15-19-16/h16H,4-15H2,1-3H3 |
Clé InChI |
VWQNQWGNFQGZHD-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC1OCC(CO1)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![6,7-Dioxabicyclo[3.2.1]octane](/img/structure/B14667261.png)





![Tricyclo[4.2.1.0(2,5)]non-2(5)-ene](/img/structure/B14667301.png)
